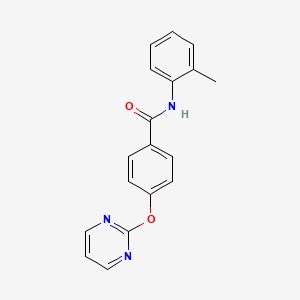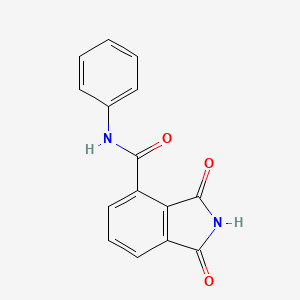![molecular formula C15H20N2O B5565876 5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B5565876.png)
5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2-cyclohexen-1-one, which is a six-membered cyclic ketone . The “5,5-dimethyl” indicates two methyl groups attached to the 5th carbon of the cyclohexenone ring. The “3-{[2-(2-pyridinyl)ethyl]amino}” suggests an ethylamino group attached to the 2-position of a pyridine ring, which is then attached to the 3rd carbon of the cyclohexenone ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a six-membered cyclohexenone ring substituted with methyl groups and a pyridine-containing side chain .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the ketone, the methyl groups, and the pyridine ring. The ketone could undergo reactions typical of carbonyl groups, while the pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar ketone group could result in the compound having some degree of solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Catalysis Compounds with structures similar to 5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one are often explored for their reactivity and potential as intermediates in the synthesis of more complex molecules. For example, compounds bearing pyridyl and cyclohexenone moieties have been utilized in the synthesis of heterocyclic systems, demonstrating their potential in creating pharmacologically active structures or materials with unique properties (Sirakanyan et al., 2015).
Materials Science The incorporation of cyclohexenone derivatives into polymeric structures can significantly impact the materials' properties, such as solubility and transparency. Studies on similar compounds have shown that integrating these units into polymers can lead to materials with high optical transmittance and good solubility in common solvents, which are desirable features for applications in electronics and optoelectronics (Yao et al., 2018).
Pharmaceutical and Biological Applications While the direct pharmaceutical applications of 5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one were not identified in the search, related structures have been explored for their biological activities. For instance, the synthesis and evaluation of compounds with similar frameworks have shown promising antibacterial and antiviral activities, suggesting potential research directions for exploring the biological applications of the compound (Patel & Chikhalia, 2006).
Computational Chemistry Computational studies on similar compounds, such as density functional theory (DFT) and molecular docking analyses, have provided insights into their electronic structures, reactivity, and potential interactions with biological targets. These studies can guide the design of new compounds with enhanced properties or biological activities (Fatima et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5,5-dimethyl-3-(2-pyridin-2-ylethylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-15(2)10-13(9-14(18)11-15)17-8-6-12-5-3-4-7-16-12/h3-5,7,9,17H,6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLRYOCAVMONMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)
![2-(2-methoxyethyl)-9-(pyridin-3-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565828.png)

![N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5565839.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5565852.png)
![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzothiazole](/img/structure/B5565859.png)
![4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)